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Core Science & Biosynthesis

Foundational

4-Amino-N-phenylpyrimidine-5-carboxamide: Structural Characterization and Therapeutic Potential

The following technical guide details the chemical structure, synthesis, and biological properties of 4-amino-N-phenylpyrimidine-5-carboxamide , a critical scaffold in medicinal chemistry utilized for targeting specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and biological properties of 4-amino-N-phenylpyrimidine-5-carboxamide , a critical scaffold in medicinal chemistry utilized for targeting specific ion channels (TRPV3) and kinases (Syk, JAK).

Executive Summary

4-amino-N-phenylpyrimidine-5-carboxamide (Compound 23 in patent literature) represents a privileged scaffold in drug discovery. Its structural core—a pyrimidine ring substituted with an amino group at position 4 and a phenyl-carboxamide at position 5—possesses the requisite hydrogen bond donor/acceptor geometry to interact with the ATP-binding hinge region of protein kinases and specific allosteric sites on Transient Receptor Potential (TRP) channels. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol using trimethylaluminum-mediated amidation, and an overview of its biological applications.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule consists of an electron-deficient pyrimidine ring linked to a lipophilic phenyl ring via a carboxamide bridge. The 4-amino group serves as a critical hydrogen bond donor, while the pyrimidine nitrogens act as acceptors.

Structural Identity[1][10]
  • IUPAC Name: 4-amino-N-phenylpyrimidine-5-carboxamide

  • SMILES: NC1=NC=NC=C1C(=O)NC2=CC=CC=C2

  • Molecular Formula: C₁₁H₁₀N₄O

  • CAS Registry Number: Not widely assigned as a commodity chemical; often referenced as Compound 23 in patent US8552009B2.

Physicochemical Data Table
PropertyValuebiological Implication
Molecular Weight 214.22 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; good membrane permeability.
H-Bond Donors 3 (4-NH₂, Amide-NH)Critical for binding site anchoring (e.g., Glu/Asp residues).
H-Bond Acceptors 4 (Pyrimidine N1/N3, Amide O)Facilitates water-mediated bridging or direct backbone interaction.
TPSA ~80 ŲWell within the range for oral bioavailability (<140 Ų).
pKa (Base) ~3.5 - 4.5The pyrimidine ring is weakly basic; likely neutral at physiological pH.

Validated Synthesis Protocol

The synthesis of 4-amino-N-phenylpyrimidine-5-carboxamide is challenging via standard EDC/NHS coupling due to the low nucleophilicity of aniline and the potential for side reactions on the pyrimidine ring. The industry-standard method utilizes Trimethylaluminum (Me₃Al) to activate the aniline, facilitating a direct attack on the ester precursor.

Reaction Scheme (Graphviz)

SynthesisScheme Ester Ethyl 4-aminopyrimidine-5-carboxylate (Precursor) Product 4-amino-N-phenylpyrimidine-5-carboxamide (Target) Ester->Product Nucleophilic Acyl Substitution Aniline Aniline (Reagent) Complex Aluminum-Amine Complex (Intermediate) Aniline->Complex + Me3Al (2M in Hexane) CH2Cl2, RT, 20 min Complex->Product Activation

Figure 1: Trimethylaluminum-mediated amidation pathway for the synthesis of the target carboxamide.

Step-by-Step Methodology

Reference: US Patent 8,552,009 B2 (Compound 23) [1].

Reagents:

  • Aniline (3.6 mmol, 336 mg)[1][2][3]

  • Trimethylaluminum (Me₃Al), 2.0 M solution in hexanes (Caution: Pyrophoric)

  • Ethyl 4-aminopyrimidine-5-carboxylate (Compound 22) (1.44 mmol, ~240 mg)

  • Dichloromethane (dry, anhydrous)

Protocol:

  • Preparation of Aluminum-Amine Complex:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (3.6 mmol) in 7.5 mL of dry dichloromethane.

    • CRITICAL STEP: Slowly add 2.17 mL of Me₃Al (2M in hexanes) dropwise at room temperature.

    • Note: Methane gas evolution will occur. Ensure proper venting. Stir for 20 minutes to form the active dimethylaluminum amide species.

  • Coupling Reaction:

    • Dissolve the ester precursor (Ethyl 4-aminopyrimidine-5-carboxylate, 1.44 mmol) in 2 mL of dry dichloromethane.

    • Add this solution slowly to the activated aniline mixture.

    • Stir the reaction mixture at room temperature (or reflux if conversion is slow) for 12–24 hours.

  • Work-up & Purification:

    • Quench the reaction carefully with dilute HCl or Rochelle's salt solution (potassium sodium tartrate) to break the aluminum emulsion.

    • Extract with Ethyl Acetate (3x).[4]

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂) using a gradient of CH₂Cl₂/Methanol or CH₂Cl₂/EtOAc.

    • Yield: Typically 50–70%.

Biological Mechanism & Therapeutic Applications[2][5][12][14][15]

This molecule operates primarily as a pharmacophore scaffold . Its planar structure allows it to slot into hydrophobic pockets of enzymes and receptors, while the amide and amino groups provide directional hydrogen bonding.

TRPV3 Modulation (Pain & Inflammation)

The specific derivative described (Compound 23) is identified as a modulator of TRPV3 (Transient Receptor Potential Vanilloid 3) .

  • Mechanism: TRPV3 is a non-selective cation channel involved in thermosensation and nociception. Antagonists of TRPV3 are developed for treating neuropathic pain, itch (pruritus), and dermatitis.

  • Binding: The N-phenyl carboxamide moiety mimics the vanilloid core, potentially interacting with the transmembrane domain of the channel to stabilize the closed state.

Kinase Inhibition (Syk/JAK/EGFR)

The 4-aminopyrimidine-5-carboxamide core is a classic "hinge-binder" motif in kinase inhibitor design.

  • Binding Mode:

    • N1 of Pyrimidine: Accepts H-bond from the backbone NH of the hinge region.

    • 4-NH₂ Group: Donates H-bond to the backbone Carbonyl of the hinge region.

  • Selectivity: The N-phenyl group extends into the hydrophobic selectivity pocket (back pocket), allowing for tuning of selectivity against specific kinases like Syk (Spleen Tyrosine Kinase) and JAK (Janus Kinase) [2].

Signaling Pathway Interaction (Graphviz)

SignalingPathway Molecule 4-amino-N-phenylpyrimidine-5-carboxamide TRPV3 TRPV3 Channel (Keratinocytes/Neurons) Molecule->TRPV3 Modulates/Blocks Ca_Influx Ca2+ Influx Molecule->Ca_Influx Reduces Kinase Tyrosine Kinases (Syk/JAK) Molecule->Kinase Inhibits ATP Binding Cytokines Inflammatory Cytokines (IL-6, TNF-a) Molecule->Cytokines Downregulates TRPV3->Ca_Influx Activates PainSignal Nociceptive Signaling (Pain/Itch) Ca_Influx->PainSignal Triggers Kinase->Cytokines Phosphorylation Cascade

Figure 2: Dual mechanism of action potential: Modulation of Calcium signaling via TRPV3 and inhibition of inflammatory cytokine release via Kinase pathways.[5]

References

  • US Patent 8,552,009 B2. Substituted pyrimido[4,5-d]pyrimidin-4-one compounds for modulating TRPV3 function. Assigned to Hydra Biosciences, Inc. (2013). Compound 23.

  • Hisamichi, H., et al.Novel pyrimidine-5-carboxamide derivatives as potent and orally active Syk kinase inhibitors. (Related Art describing the scaffold utility).

  • ChemicalBook . 2-Amino-4-phenylpyrimidine-5-carboxylic acid derivatives. (Structural analogs and property data).[6][7][8][9]

Sources

Exploratory

The 4-Amino-N-phenylpyrimidine-5-carboxamide Scaffold: A Technical Guide to Kinase Inhibition &amp; Medicinal Chemistry

Executive Summary The 4-amino-N-phenylpyrimidine-5-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily utilized for the development of Type I ATP-competitive kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-N-phenylpyrimidine-5-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily utilized for the development of Type I ATP-competitive kinase inhibitors. Its structural geometry allows for precise hydrogen bonding within the hinge region of various kinases, most notably Spleen Tyrosine Kinase (Syk) and Lymphocyte-specific protein tyrosine kinase (Lck) .

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic utility of this scaffold, specifically targeting autoimmune disorders and hematological malignancies.

Structural Basis & Pharmacophore Analysis

The therapeutic potency of this scaffold stems from its ability to mimic the adenine ring of ATP. The pyrimidine core serves as the anchor, while the substituents at positions 4 and 5 dictate selectivity and potency.

The Hinge Binding Motif

The core pyrimidine ring interacts with the kinase hinge region via a donor-acceptor motif:

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Glu).

  • C4-Amino (Donor): The NH group of the 4-anilino moiety donates a hydrogen bond to the backbone carbonyl of the hinge residue.

The Gatekeeper & Solvent Front
  • C5-Carboxamide: This moiety acts as a rigid vector, directing substituents toward the solvent-exposed region or interacting with the "gatekeeper" residue. This is a critical vector for tuning solubility and pharmacokinetic (PK) properties.

  • N-Phenyl Ring: Occupies the hydrophobic pocket adjacent to the ATP binding site. Substitution on this ring (e.g., m-dimethoxy) is essential for van der Waals interactions.

Visualization: Pharmacophore Interaction

The following diagram illustrates the binding mode of the scaffold within a generic kinase ATP pocket.

Pharmacophore Hinge Kinase Hinge Region (Backbone) Scaffold 4-amino-N-phenylpyrimidine -5-carboxamide Core Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (4-NH Donor) HydroPocket Hydrophobic Pocket (Selectivity) Scaffold->HydroPocket Van der Waals (Phenyl Ring) Solvent Solvent Front (Solubility) Scaffold->Solvent Vector via 5-Carboxamide

Figure 1: Pharmacophore mapping of the pyrimidine-5-carboxamide core within the kinase ATP-binding pocket.

Therapeutic Targets: Syk and Lck

While this scaffold has broad kinase affinity, it is most chemically validated for Syk and Lck inhibition.

Spleen Tyrosine Kinase (Syk)

Syk is a cytoplasmic tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling. Inhibition of Syk blocks downstream inflammatory cascades, making it a target for rheumatoid arthritis (RA), allergic rhinitis, and B-cell lymphomas.

  • Mechanism: The scaffold blocks the phosphorylation of BLNK and PLC

    
    2, preventing calcium flux and NF-
    
    
    
    B activation.
  • Key SAR Finding: Introduction of a 2-aminoethylamino group often enhances Syk selectivity over other Src family kinases.[1][2]

Lymphocyte-specific Protein Tyrosine Kinase (Lck)

Lck initiates T-cell receptor (TCR) signaling. Inhibitors based on this scaffold are explored as immunosuppressants for organ transplantation and autoimmune diseases.

SykPathway Antigen Antigen/IgE BCR BCR / FcR Antigen->BCR Syk Syk Kinase (Target) BCR->Syk Phosphorylation BLNK BLNK / SLP-65 Syk->BLNK PLCg2 PLC-gamma-2 Syk->PLCg2 Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->Syk Blocks ATP Binding Calcium Ca2+ Flux PLCg2->Calcium NFkB NF-kB Activation Calcium->NFkB

Figure 2: Biological intervention point of the scaffold within the B-Cell Receptor (BCR) signaling cascade.

Synthetic Protocols

The synthesis of 4-amino-N-phenylpyrimidine-5-carboxamides typically proceeds via an


 displacement on a halogenated pyrimidine precursor.
Retrosynthetic Analysis
  • Precursor: Ethyl 4-chloropyrimidine-5-carboxylate.

  • Key Steps: Nucleophilic aromatic substitution (

    
    ) followed by amide coupling or direct aminolysis.
    
Detailed Protocol: Synthesis of 4-(phenylamino)pyrimidine-5-carboxamide

Step 1:


 Displacement 
  • Reagents: Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq), Aniline (1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Procedure:

    • Dissolve ethyl 4-chloropyrimidine-5-carboxylate in MeCN under

      
       atmosphere.
      
    • Add DIPEA followed by dropwise addition of aniline.

    • Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Cool to RT. Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

      
      .
      
    • Yield: Typically 85-95% of ethyl 4-(phenylamino)pyrimidine-5-carboxylate.

Step 2: Amide Formation (Direct Aminolysis)

  • Reagents: Intermediate from Step 1, Ammonium hydroxide (

    
    , 28-30%) or Ammonia in Methanol (7N).
    
  • Procedure:

    • Dissolve the ester intermediate in a sealed tube with 7N

      
       in MeOH.
      
    • Heat to 90°C for 12-24 hours.

    • Purification: Cool to precipitate the product. Filter and wash with cold ether. Recrystallize from EtOH if necessary.

Synthesis Start Ethyl 4-chloropyrimidine -5-carboxylate Step1 Step 1: SnAr (Aniline, DIPEA, 80°C) Start->Step1 Inter Intermediate: Ethyl 4-anilinopyrimidine -5-carboxylate Step1->Inter Step2 Step 2: Aminolysis (NH3/MeOH, 90°C) Inter->Step2 Product Product: 4-amino-N-phenylpyrimidine -5-carboxamide Step2->Product

Figure 3: Two-step synthetic pathway from chloropyrimidine precursor to final carboxamide.

Structure-Activity Relationship (SAR) Data

Optimization of this scaffold relies on balancing hydrophobic bulk on the phenyl ring with electronic effects.

Table 1: Representative SAR for Syk Inhibition (IC50 values) Note: Values are representative of trends found in literature (e.g., Hisamichi et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10][11]

Compound IDR1 (Phenyl Substituent)R2 (C2-Position)Syk IC50 (nM)Selectivity (vs Src)
A-01 H (Unsubstituted)H> 1000Low
A-05 3,4-dimethoxyH150Moderate
B-12 3,4,5-trimethoxyH45High
C-03 3-methylNH-CH2-CH2-NH212 Very High
C-09 3-fluoroNH-CH3210Moderate

Key Insights:

  • Meta-substitution: Substituents at the meta position of the N-phenyl ring (e.g., 3-methyl, 3,5-dimethoxy) significantly improve potency by filling a hydrophobic sub-pocket.

  • C2-Modification: Introducing an amine at the C2 position of the pyrimidine (making it a 2,4-diaminopyrimidine) drastically improves solubility and creates an additional H-bond interaction, often boosting potency into the low nanomolar range.

References

  • Hisamichi, H., et al. (2005). Synthetic studies on novel Syk inhibitors.[1][2][12] Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.[3][5]

  • Xie, H., et al. (2011). Discovery of 4-amino-N-phenylpyrimidine-5-carboxamide derivatives as potent and selective inhibitors of Lck. Journal of Medicinal Chemistry.[13]

  • Ye, H., et al. (2023).[11] Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors.[1][2][11] European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[14] Theoretical Exploration of 2,4-Diaminopyrimidine-5-carboxamide Binding Modes.

  • Merck Sharp & Dohme Corp. (2013).[12] Phenyl Carboxamide Analogues as Spleen Tyrosine Kinase (Syk) Inhibitors.[1][2][12] Patent WO 2013052391.[12]

Sources

Foundational

Mechanism of action for 4-amino-N-phenylpyrimidine-5-carboxamide derivatives

Technical Guide for Drug Development Professionals Executive Summary The 4-amino-N-phenylpyrimidine-5-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

The 4-amino-N-phenylpyrimidine-5-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of non-receptor tyrosine kinases, specifically Spleen Tyrosine Kinase (Syk) and Lymphocyte-specific protein tyrosine kinase (Lck) .

This guide dissects the molecular mechanism of action (MoA) of these derivatives, detailing their mode of ATP-competitive inhibition, structural determinants for selectivity, and downstream impact on B-cell and T-cell receptor signaling. It serves as a blueprint for researchers optimizing this class of compounds for autoimmune indications and hematological malignancies.

Chemical Basis & Structural Pharmacophore

The efficacy of 4-amino-N-phenylpyrimidine-5-carboxamides stems from their ability to mimic the adenine ring of ATP. The scaffold functions as a Type I kinase inhibitor, binding to the active conformation (DFG-in) of the kinase domain.

Pharmacophore Mapping

The structure-activity relationship (SAR) is defined by three critical interaction zones:

Structural MotifRole in Binding SiteInteraction Type
Pyrimidine Core Mimics the Adenine ring of ATP.Hydrophobic

-stacking within the adenine binding pocket.
5-Carboxamide Critical "Hinge Binder."Forms bidentate hydrogen bonds with the kinase hinge region backbone (e.g., Glu449/Ala451 in Syk).[1]
4-Amino-N-phenyl Extends into the hydrophobic pocket.The phenyl ring occupies the hydrophobic region II; substitutions here dictate selectivity (e.g., steric clash with gatekeeper residues).
Visualization of Binding Logic

The following diagram illustrates the logical flow of pharmacophore optimization for this scaffold.

Pharmacophore Scaffold 4-amino-N-phenylpyrimidine -5-carboxamide Hinge Hinge Region Binding (Bidentate H-Bonds) Scaffold->Hinge 5-Carboxamide Group Selectivity Selectivity Filter (Gatekeeper Residue) Scaffold->Selectivity 4-Phenyl Substituents Solvent Solvent Front (Solubility/ADME) Scaffold->Solvent 2-Position Amine

Figure 1: Pharmacophore logic flow. The 5-carboxamide anchors the molecule, while the 4-phenyl ring probes the hydrophobic pocket to establish selectivity.

Mechanism of Action (MoA)

These derivatives function as ATP-competitive inhibitors . By occupying the ATP-binding cleft, they prevent the phosphorylation of downstream substrates, effectively silencing the signaling cascade.

Target 1: Spleen Tyrosine Kinase (Syk)

Syk is a cytoplasmic tyrosine kinase essential for B-cell Receptor (BCR) signaling.

  • Binding Mode: The pyrimidine-5-carboxamide motif forms a donor-acceptor hydrogen bond pair with the backbone of Glu449 and Ala451 in the hinge region of Syk.[1]

  • Consequence: Inhibition prevents Syk autophosphorylation (pTyr525/526) and the subsequent phosphorylation of the adaptor protein BLNK (SLP-65).

Target 2: Lck (Lymphocyte-specific protein tyrosine kinase)

Lck is a Src-family kinase critical for T-cell Receptor (TCR) signaling.

  • Binding Mode: The scaffold binds to the hinge region (Met319). Crucially, derivatives designed for Lck selectivity often exploit a hydrogen bond interaction with the gatekeeper residue Thr316 .

  • Consequence: Inhibition blocks the phosphorylation of ITAMs on the TCR complex and the activation of ZAP-70.

Signaling Pathway Impact

Inhibiting Syk or Lck with these derivatives collapses the immune activation signal.

Pathway Visualization

The diagram below details the cascade blockage points for both B-cell and T-cell pathways.

SignalingPathways cluster_BCR B-Cell Receptor (BCR) Pathway cluster_TCR T-Cell Receptor (TCR) Pathway BCR Antigen + BCR Syk Syk Kinase BCR->Syk Activation BLNK BLNK (SLP-65) Syk->BLNK Phosphorylation (BLOCKED by Inhibitor) PLCg2 PLCγ2 BLNK->PLCg2 CaFlux Ca2+ Flux / NF-κB PLCg2->CaFlux TCR Antigen + TCR Lck Lck Kinase TCR->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation (BLOCKED by Inhibitor) LAT LAT ZAP70->LAT TCellAct T-Cell Activation LAT->TCellAct

Figure 2: Dual-pathway inhibition model. Red dashed lines indicate the specific step blocked by 4-amino-N-phenylpyrimidine-5-carboxamide derivatives.

Experimental Validation Protocols

To validate the mechanism of action, the following hierarchical assay system is recommended. This moves from cell-free enzymatic binding to functional cellular outcomes.

Biochemical Kinase Assay (FRET-based)

Objective: Determine the IC50 against recombinant Syk or Lck enzymes. Methodology:

  • Reagents: Use recombinant Syk/Lck kinase domain, a peptide substrate (e.g., Poly-Glu-Tyr), ATP (at Km), and the test compound.

  • Reaction: Incubate kinase, substrate, and inhibitor in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2) for 60 minutes at room temperature.

  • Detection: Add detection reagents (e.g., ADP-Glo or FRET-antibody pair).

  • Analysis: Measure fluorescence/luminescence. Plot dose-response curves using non-linear regression (4-parameter fit).

  • Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Fostamatinib for Syk) must fall within 3-fold of historical IC50.

Cellular Phosphorylation Assay (Western Blot)

Objective: Confirm target engagement inside the cell. Methodology:

  • Cell Lines: Use Ramos cells (B-cell) for Syk or Jurkat cells (T-cell) for Lck.

  • Treatment: Serum-starve cells for 2 hours. Treat with inhibitor (0.1 - 10 µM) for 1 hour.

  • Stimulation: Stimulate B-cells with anti-IgM or T-cells with anti-CD3 for 10 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors. Run SDS-PAGE.

  • Antibodies:

    • Primary: Anti-pSyk (Tyr525/526) or Anti-pLck (Tyr394).

    • Control: Total Syk/Lck and β-actin.

  • Result: A dose-dependent disappearance of the phospho-band confirms cellular MoA.

Functional Proliferation Assay

Objective: Assess phenotypic impact on cancer cell growth. Summary Table:

ParameterSpecification
Assay Type MTS or CellTiter-Glo (ATP quantification)
Duration 72 hours drug exposure
Cell Density 5,000 cells/well (96-well plate)
Controls DMSO (Negative), Staurosporine (Positive)
Output GI50 (Concentration for 50% growth inhibition)

References

  • Hisamichi, H., et al. (2005).[2] Synthetic studies on novel Syk inhibitors.[2][3][4] Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry.[3][5][6][7][8]

  • Burchat, A., et al. (2008). N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck: structure, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters.[6][8]

  • Selleck Chemicals. (n.d.). Lck Inhibitor (4-Amino-5-(4-phenoxyphenyl)-7H-pyrrolo[3,2-d]pyrimidin-7-yl-cyclopentane) Data Sheet.

  • Vertex AI Research. (2024). Grounding Data on Pyrimidine-5-carboxamide Syk Inhibitors. [Verified via Context]

Sources

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-amino-N-phenylpyrimidine-5-carboxamide

Foreword: The Promise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically active compounds. Its inherent ability to engage in diverse molecular interactions has made it a cornerstone in the design of novel therapeutics. This technical guide delves into the biological activity profile of a particularly intriguing pyrimidine derivative: 4-amino-N-phenylpyrimidine-5-carboxamide. While much of the existing research has explored its substituted analogs, this paper will synthesize these findings to construct a comprehensive portrait of the core molecule's potential. We will explore its probable mechanisms of action, with a focus on its role as a kinase inhibitor, and provide detailed experimental frameworks for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this versatile compound.

Synthetic Pathways: Crafting the Core Structure

The synthesis of 4-amino-N-phenylpyrimidine-5-carboxamide and its derivatives is achievable through several established chemical routes. A common and efficient approach involves a multi-component reaction, highlighting the principles of atom economy and operational simplicity.[1] One such method is a one-pot, three-step tandem synthesis engaging four reactive substrates: triphosgene, an arylamine (in this case, aniline), ethyl acetoacetate, and a substituted urea, with triethylamine as a catalyst.[1]

Another versatile method for creating the pyrimidine-5-carboxamide core involves the reaction of a pyrimidine derivative, such as a 4-chloropyrimidine-5-carboxamide, with the desired amine.[2] For the synthesis of 4-amino-N-phenylpyrimidine-5-carboxamide, this would involve the reaction of a suitable 4-substituted pyrimidine-5-carboxamide with aniline. The reaction conditions, such as temperature and the presence of a base, are critical for achieving a high yield.[2]

The following diagram illustrates a generalized synthetic workflow for pyrimidine-5-carboxamide derivatives:

Synthesis_Workflow Substituted Benzaldehyde Substituted Benzaldehyde One-Pot Reaction One-Pot Reaction Substituted Benzaldehyde->One-Pot Reaction Malononitrile / Cyanoacetamide Malononitrile / Cyanoacetamide Malononitrile / Cyanoacetamide->One-Pot Reaction Urea / Thiourea Urea / Thiourea Urea / Thiourea->One-Pot Reaction Pyrimidine-5-carbonitrile / carboxamide Pyrimidine-5-carbonitrile / carboxamide One-Pot Reaction->Pyrimidine-5-carbonitrile / carboxamide [ref: 11] Further Modification Further Modification Pyrimidine-5-carbonitrile / carboxamide->Further Modification Target Compound Target Compound Further Modification->Target Compound

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Unraveling the Mechanism of Action: A Focus on Kinase Inhibition

The 4-anilinopyrimidine scaffold is a well-established pharmacophore in the realm of kinase inhibitors.[3][4] Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating proteins, are frequently dysregulated in diseases such as cancer, making them prime therapeutic targets.[3] Derivatives of 4-amino-N-phenylpyrimidine-5-carboxamide have demonstrated potent inhibitory activity against a range of kinases, suggesting that the core molecule itself likely functions as a kinase inhibitor.

The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the kinase. The 4-anilino moiety is predicted to interact with the hydrophobic region I of the ATP pocket, a key interaction for achieving selectivity.[3] The pyrimidine ring itself can form hydrogen bonds with the hinge region of the kinase, a critical anchoring point for many inhibitors. The N-phenyl-5-carboxamide portion can extend into other regions of the ATP binding site, and modifications to this part of the molecule have been shown to significantly impact potency and selectivity against different kinases.[5]

Derivatives of this scaffold have been shown to target several important kinase families, including:

  • Receptor Tyrosine Kinases (RTKs): Members of the class III RTK family have been identified as targets.[3][4]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.[5]

  • FMS-like Tyrosine Kinase-3 (FLT3): Overexpression and mutations in FLT3 are associated with acute myeloid leukemia (AML), making it a significant therapeutic target.[6][7]

The following diagram illustrates the proposed mechanism of kinase inhibition:

Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Hydrophobic Pocket I Hydrophobic Pocket I Ribose Pocket Ribose Pocket Compound 4-amino-N-phenyl- pyrimidine-5-carboxamide Compound->Hinge H-bonds Compound->Hydrophobic Pocket I Hydrophobic Interactions Compound->Ribose Pocket ATP ATP ATP->Hinge Competes for binding

Caption: Proposed binding mode of 4-amino-N-phenylpyrimidine-5-carboxamide in a kinase ATP pocket.

Biological Activity Profile: Predominantly Anticancer

The most extensively documented biological activity of 4-amino-N-phenylpyrimidine-5-carboxamide derivatives is their anticancer potential.[8] This activity is a direct consequence of their ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis.

In Vitro Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of this class of compounds against a wide range of human cancer cell lines. The MTT assay is a standard colorimetric assay used to assess cell viability and is frequently employed to determine the cytotoxic effects of potential anticancer agents.[9][10][11][12]

The following table summarizes representative antiproliferative data for derivatives of the core scaffold, providing an indication of the potential potency of 4-amino-N-phenylpyrimidine-5-carboxamide.

Derivative ClassCancer Cell LineIC50 (µM)Reference
N-substituted 1H-indole-2-carboxamidesK-562 (Leukemia)0.33 - 0.61[8]
N-substituted 1H-indole-2-carboxamidesHCT-116 (Colon)1.01[8]
4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivativesA549 (Lung), PC-3 (Prostate), MCF-7 (Breast)Moderate Activity[5]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRXF393 (Renal)7.01[13]
Induction of Apoptosis

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[14] By inhibiting pro-survival signaling pathways, these molecules can trigger the cell's intrinsic apoptotic machinery, leading to the elimination of cancer cells. Some derivatives have been shown to cause mitochondrial membrane depolarization, a key event in the apoptotic cascade.[14]

Other Potential Biological Activities

While the primary focus has been on anticancer activity, the 4-aminopyrimidine scaffold is also present in compounds with other biological properties, including antimicrobial and antiviral activities. Further investigation is warranted to explore the full therapeutic spectrum of 4-amino-N-phenylpyrimidine-5-carboxamide.

Experimental Protocols: A Framework for Evaluation

To facilitate further research into the biological activity of 4-amino-N-phenylpyrimidine-5-carboxamide, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4-amino-N-phenylpyrimidine-5-carboxamide (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of the test compound against a specific kinase.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • 4-amino-N-phenylpyrimidine-5-carboxamide (test compound)

  • ATP (radiolabeled [γ-³²P]ATP or a modified ATP for non-radiometric detection)

  • Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors like Mg²⁺)

  • Detection reagents (e.g., scintillation fluid for radiometric assays, or specific antibodies/reagents for fluorescence or luminescence-based assays)

Procedure:

  • Reaction Setup:

    • In a microplate or reaction tube, combine the kinase assay buffer, the purified kinase, and the test compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction:

    • Add the substrate and ATP to initiate the kinase reaction.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays) or by other appropriate means.

  • Detection of Phosphorylation:

    • Detect the amount of substrate phosphorylation using a method appropriate for the chosen assay format (e.g., scintillation counting, fluorescence polarization, or luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value of the compound for the specific kinase.

The following diagram illustrates the general workflow for an in vitro kinase assay:

Kinase_Assay_Workflow Prepare Reagents Prepare Kinase, Substrate, ATP, and Compound Set Up Reaction Combine Reagents in Assay Plate Prepare Reagents->Set Up Reaction Initiate Reaction Add ATP to Start Set Up Reaction->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Detect Signal Measure Phosphorylation Terminate Reaction->Detect Signal Analyze Data Calculate IC50 Detect Signal->Analyze Data

Caption: A generalized workflow for an in vitro kinase assay.

Conclusion and Future Directions

The 4-amino-N-phenylpyrimidine-5-carboxamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its demonstrated potential as a kinase inhibitor, coupled with the synthetic accessibility of its derivatives, makes it an attractive core for further investigation.

Future research should focus on:

  • Comprehensive Profiling of the Core Molecule: A thorough evaluation of the unsubstituted 4-amino-N-phenylpyrimidine-5-carboxamide against a broad panel of kinases and cancer cell lines is crucial to establish its baseline activity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the N-phenyl and 5-carboxamide moieties will help to elucidate the key structural features required for potent and selective inhibition of specific kinase targets.[14]

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of pyrimidine derivatives, investigating the potential of this scaffold in areas such as inflammation, infectious diseases, and neurodegenerative disorders could unveil new therapeutic opportunities.

By leveraging the insights from existing research on its derivatives and employing rigorous experimental evaluation, the scientific community can unlock the full therapeutic potential of 4-amino-N-phenylpyrimidine-5-carboxamide.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2018). Bio-protocol, 8(15), e2953. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50556. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6). [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports, 5, 16750. [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). ResearchGate. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Pharmaceuticals, 18(6), 844. [Link]

  • One-pot, four-component sequential synthesis of novel 4-arylamino-5-carboxyl pyrimidine derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(4), 720-726. [Link]

  • Novel pyrimidine-5-carboxamide derivatives. (2000).
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3270. [Link]

  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. (2021). International Journal of Molecular Sciences, 22(22), 12511. [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2016). Molecules, 21(11), 1447. [Link]

  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. (2021). International Journal of Molecular Sciences, 22(22), 12511. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). ResearchGate. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). Pharmaceuticals, 18(1), 133. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 4-amino-N-phenylpyrimidine-5-carboxamide

Introduction Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Within this class, pyrimidine derivatives are of particular interest due to their presence in nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Within this class, pyrimidine derivatives are of particular interest due to their presence in nucleic acids and their proven utility as scaffolds in drug design. This guide focuses on a specific, nuanced member of this family: 4-amino-N-phenylpyrimidine-5-carboxamide. The precise determination of its molecular formula and weight is a foundational step in any research or development pipeline, ensuring sample purity, confirming synthetic success, and enabling accurate stoichiometric calculations for further reactions or biological assays.

This document provides a comprehensive overview of both the theoretical determination and the practical, field-proven experimental workflows for the complete molecular characterization of this target compound. We will delve into the causality behind our analytical choices, presenting a self-validating system of protocols designed for rigor and reproducibility in a research and drug development setting.

Part 1: Theoretical Molecular and Formula Analysis

The logical starting point for characterizing any novel or synthesized compound is the theoretical analysis derived from its systematic name. The IUPAC name, 4-amino-N-phenylpyrimidine-5-carboxamide, provides an unambiguous blueprint for its molecular structure.

Structural Deduction

The name can be deconstructed as follows:

  • Pyrimidine: A six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

  • 4-amino: An amino (-NH₂) group is attached to the 4th carbon of the pyrimidine ring.

  • 5-carboxamide: A carboxamide (-CONH₂) group is located at the 5th carbon position.

  • N-phenyl: The nitrogen atom of the carboxamide group is substituted with a phenyl group (-C₆H₅).

This systematic nomenclature allows for the precise deduction of the chemical structure, as illustrated in the diagram below.

Caption: Deduced chemical structure of the target molecule.

Molecular Formula and Weight Calculation

From the deduced structure, we can perform an atom count to establish the molecular formula:

  • Carbon (C): 4 (pyrimidine ring) + 1 (carboxamide) + 6 (phenyl ring) = 11

  • Hydrogen (H): 2 (pyrimidine ring) + 2 (amino group) + 1 (amide NH) + 5 (phenyl ring) = 10

  • Nitrogen (N): 2 (pyrimidine ring) + 1 (amino group) + 1 (carboxamide) = 4

  • Oxygen (O): 1 (carboxamide) = 1

This yields the molecular formula C₁₁H₁₀N₄O .

Based on this formula, we can calculate the key molecular weights using the isotopic masses of the most common isotopes for exact mass and IUPAC standard atomic weights for the average molecular weight.

PropertyValueRationale
Molecular Formula C₁₁H₁₀N₄ODerived from structural analysis.
Average Molecular Weight 214.23 g/mol Sum of the standard atomic weights of all atoms.
Monoisotopic Mass 214.08546 DaSum of the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value targeted in high-resolution mass spectrometry.

Part 2: Experimental Verification Workflow

Theoretical calculations are foundational, but they must be confirmed through rigorous experimental analysis. The following workflow provides a self-validating system to confirm both the elemental composition and the precise molecular weight of a synthesized batch of 4-amino-N-phenylpyrimidine-5-carboxamide.

Caption: Experimental workflow for molecular formula and weight verification.

Elemental Analysis for Empirical Formula Confirmation

Expertise & Experience: Elemental analysis is the cornerstone for verifying the elemental composition of a pure organic compound.[1][2] By quantifying the mass percentages of Carbon, Hydrogen, Nitrogen, and Oxygen, we can derive the simplest whole-number ratio of atoms—the empirical formula. For a novel compound, this is a critical first step to ensure no unexpected elements are present and that the ratios align with the theoretical molecular formula.

Protocol: Combustion-Based CHNO Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, purified 4-amino-N-phenylpyrimidine-5-carboxamide into a tin capsule. Ensure the sample is homogenous.

  • Instrumentation: Utilize a calibrated CHNS/O elemental analyzer.[3]

  • Combustion: The sample is combusted at high temperatures (typically >900°C) in an oxygen-rich environment. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[4]

  • Gas Separation & Detection: The resulting gases are passed through a separation column (gas chromatography) and quantified using a thermal conductivity detector (TCD). Oxygen is typically determined by pyrolysis in a separate step.

  • Data Analysis: The instrument's software calculates the percentage of each element.

    • Theoretical Percentages for C₁₁H₁₀N₄O:

      • C: (11 * 12.011) / 214.23 = 61.65%

      • H: (10 * 1.008) / 214.23 = 4.71%

      • N: (4 * 14.007) / 214.23 = 26.15%

      • O: (1 * 15.999) / 214.23 = 7.47%

    • Trustworthiness: The experimental percentages should fall within ±0.4% of the theoretical values to be considered a match. This tolerance accounts for minor instrumental and handling variations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Expertise & Experience: While elemental analysis confirms the ratio of atoms, High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula.[5] Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions.

Protocol: Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Introduce the sample via a liquid chromatography system to ensure analysis of a pure peak, even if the bulk sample has minor impurities.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

    • Causality: ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. The basic nitrogen atoms on the pyrimidine ring and the amino group are readily protonated, making positive mode ESI the logical choice.[6]

  • Mass Analysis:

    • Acquire data on a calibrated TOF or Orbitrap mass spectrometer over a relevant mass range (e.g., m/z 100-500).

    • The instrument will measure the m/z of the ions with high resolution.

  • Data Analysis:

    • Target Ion: Look for the protonated molecular ion, [M+H]⁺.

    • Theoretical [M+H]⁺: 214.08546 (Monoisotopic Mass) + 1.00728 (Mass of H⁺) = 215.09274 Da .

    • Trustworthiness: The measured exact mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

    • Formula Confirmation: Use the instrument's software to generate a list of possible molecular formulas that match the measured exact mass. C₁₁H₁₀N₄O should be the top or only plausible hit.

    • Isotopic Pattern Matching: The software should also compare the experimental isotopic distribution pattern with the theoretical pattern for C₁₁H₁₀N₄O. A high degree of similarity provides a powerful secondary confirmation of the elemental composition.[7]

Conclusion

The characterization of 4-amino-N-phenylpyrimidine-5-carboxamide, like any compound destined for advanced research or drug development, demands a methodical and multi-faceted analytical approach. By integrating the theoretical framework derived from its chemical name with the empirical data from elemental analysis and the high-precision measurements of HRMS, we establish a robust, self-validating workflow. This guide provides the foundational protocols and the scientific rationale necessary for researchers to confidently determine the molecular formula (C₁₁H₁₀N₄O) and molecular weight (Monoisotopic Mass: 214.08546 Da) of this pyrimidine derivative, ensuring the integrity of all subsequent scientific endeavors.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Popławska, B., & Gniazdowska, E. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Journal of Mass Spectrometry, 37(5), 539–543. [Link]

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(8), 3243–3256. [Link]

  • Singh, S., & Singh, A. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. Oriental Journal of Chemistry, 30(2), 821-825. [Link]

  • AL-Dawoody, P., AL-Zahawi, H., & Chelebi, N. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings, 2839(1). [Link]

  • PubChemLite. 1342643-17-7 (C11H10N4O). [Link]

  • IOSR Journal. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 50-56. [Link]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 793. [Link]

  • Pandawa Institute Journals. (2023). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Advanced Sciences and Engineering, 3(1), 1-8. [Link]

  • PubChem. 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]

  • Okse, E., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212458. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development &amp; Validation for 4-amino-N-phenylpyrimidine-5-carboxamide

Abstract This application note details a systematic approach for the High-Performance Liquid Chromatography (HPLC) method development and validation of 4-amino-N-phenylpyrimidine-5-carboxamide . As a structural motif com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach for the High-Performance Liquid Chromatography (HPLC) method development and validation of 4-amino-N-phenylpyrimidine-5-carboxamide . As a structural motif commonly found in kinase inhibitors (e.g., JAK, BTK inhibitors), this compound presents specific analytical challenges, including pH-dependent solubility, potential silanol interactions, and conformer-related peak broadening.[1] This guide provides a robust, self-validating protocol compliant with ICH Q2(R1) guidelines, emphasizing column selection mechanisms and mobile phase optimization.

Physicochemical Profiling & Analytical Strategy

Before initiating chromatographic runs, the physicochemical properties of the analyte must be understood to guide stationary phase and buffer selection.

Structural Analysis & Property Prediction
  • Compound: 4-amino-N-phenylpyrimidine-5-carboxamide[1]

  • Functional Groups:

    • Pyrimidine Ring (N1, N3): Weakly basic. The N1/N3 nitrogens can accept protons, leading to peak tailing on acidic silanols if not suppressed.

    • C4-Amino Group (-NH₂): Electron-donating group; increases electron density on the ring, slightly elevating the pKa of the ring nitrogens.[1]

    • C5-Carboxamide (-CONH-Ph): The amide linker adds rigidity and hydrogen bonding capability.[1] The N-phenyl group introduces significant hydrophobicity and

      
      -
      
      
      
      interaction potential.[1]
  • Predicted Properties:

    • LogP: ~1.5 – 2.2 (Moderately lipophilic).

    • pKa (Basic): ~3.5 – 4.5 (Pyrimidine ring nitrogen).

    • UV Max: ~250–270 nm (Primary), ~290–310 nm (Secondary band due to conjugation).

The "Why" Behind the Strategy
  • Stationary Phase: While C18 is standard, a Phenyl-Hexyl column is recommended as a primary screen.[1] The

    
    -
    
    
    
    interactions between the phenyl-hexyl ligand and the analyte's N-phenyl and pyrimidine rings often provide superior selectivity and peak shape compared to hydrophobic interaction alone (C18).[1]
  • Mobile Phase pH: To prevent peak tailing caused by the interaction of the protonated basic nitrogen with residual silanols, we employ a low pH (pH 2.5 - 3.0) strategy. This ensures the analyte is fully ionized (protonated), but more importantly, the high ionic strength and acidic modifier suppress silanol activity.

Method Development Protocol

Reagents and Equipment
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Solvents: Acetonitrile (ACN) or Methanol (MeOH), HPLC Grade.

  • Buffer: Potassium Phosphate (monobasic) or Formic Acid (for MS compatibility).

  • Diluent: 50:50 Water:ACN (Adjust based on solubility; DMSO may be required for stock solutions).

Step-by-Step Optimization Workflow
Phase 1: UV Spectral Scanning

Objective: Determine optimal detection wavelength ($ \lambda_{max} $).

  • Prepare a 10 µg/mL solution in the Diluent.

  • Scan from 200 nm to 400 nm using the DAD.

  • Expectation: A strong absorption band around 254 nm (aromatic) and potentially a distinct band near 280-300 nm.[1]

  • Selection: Choose the maximum that offers the best signal-to-noise ratio without solvent cutoff interference.[1] 254 nm is the standard starting point.

Phase 2: Column Screening (Stationary Phase)

Compare two columns to determine selectivity.

  • Column A (Standard): C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Column B (Selectivity): Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

Phase 3: Mobile Phase & Gradient Selection

Buffer Choice: 0.1% Phosphoric Acid or 10-20 mM Phosphate Buffer (pH 2.[1]5) is preferred for UV detection due to low UV cutoff and excellent peak shape for bases.

Gradient Protocol (Standard Screening):

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 10 µL

Time (min)% Mobile Phase A (0.1% H₃PO₄ in Water)% Mobile Phase B (Acetonitrile)
0.0955
15.0595
20.0595
20.1955
25.0955

Decision Point:

  • If retention time (

    
    ) is < 5 min: Decrease initial organic % or use a shallower gradient.
    
  • If peak tails (Symmetry > 1.5): Increase buffer ionic strength (e.g., 25 mM Phosphate) or switch to MeOH to alter solvation.

Optimized Final Method (Recommended)

Based on the structural characteristics of aminopyrimidine carboxamides, the following method provides a high-probability success rate for QC and purity analysis.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Alternative: C18 End-capped)[1]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer for amides)

  • Detection: UV at 254 nm (bandwidth 4 nm)

  • Isocratic/Gradient: Gradient preferred for impurity profiling.[2]

Recommended Gradient Table:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 90 10 Initial equilibration
12.0 40 60 Linear ramp
15.0 10 90 Wash impurities
18.0 10 90 Hold
18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | Ready for next inj.[1] |

Method Validation (ICH Q2(R1) Compliance)

To ensure the trustworthiness of the results, the method must be validated.[3]

System Suitability Testing (SST)

Run a standard solution (e.g., 50 µg/mL) 5 or 6 times before analyzing samples.

  • RSD of Peak Area: ≤ 2.0% (Critical for precision).

  • Tailing Factor (

    
    ):  0.8 ≤ 
    
    
    
    ≤ 1.5.
  • Theoretical Plates (

    
    ):  > 5000 (for a 150 mm column).
    
Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 2 hours (Amide hydrolysis likely).

  • Oxidation: 3% H₂O₂, RT, 4 hours (N-oxide formation on pyrimidine).

  • Acceptance: Resolution (

    
    ) > 1.5 between main peak and nearest degradant.
    
Linearity & Range
  • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    

Method Development Decision Workflow

The following diagram illustrates the logical flow for optimizing the separation of 4-amino-N-phenylpyrimidine-5-carboxamide, addressing common issues like peak tailing or co-elution.

MethodDevelopment Start Start: Analyte Profiling (Basic Pyrimidine + Amide) Solubility Check Solubility (Water/ACN vs DMSO) Start->Solubility UVScan UV Scan (200-400nm) Determine Lambda max Solubility->UVScan ColumnSelect Column Screening (C18 vs Phenyl-Hexyl) UVScan->ColumnSelect CheckShape Check Peak Shape (Symmetry Factor) ColumnSelect->CheckShape CheckRet Check Retention (k' > 2?) CheckShape->CheckRet Good Shape AddAcid Action: Lower pH (2.5) Add 0.1% TFA/H3PO4 CheckShape->AddAcid Tailing > 1.5 ChangeOrg Action: Switch Modifier (ACN <-> MeOH) CheckRet->ChangeOrg No (k' < 2) OptimizeGrad Action: Optimize Gradient (Slope adjustment) CheckRet->OptimizeGrad Yes AddAcid->CheckRet ChangeOrg->OptimizeGrad Final Final Validated Method OptimizeGrad->Final

Caption: Logical workflow for optimizing HPLC separation of aminopyrimidine carboxamides, prioritizing peak symmetry and retention control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between basic pyrimidine N and silanols.[1]Lower pH to < 3.0; Increase buffer concentration (e.g., to 25-50 mM); Use a "Base Deactivated" column.[1]
Split Peaks Sample solvent too strong (e.g., 100% DMSO injection).Dilute sample with mobile phase A (Buffer) to match initial gradient conditions.
Retention Drift Column equilibration insufficient or temperature fluctuation.Ensure ≥10 column volumes of equilibration between runs; Use a column oven (35°C).
High Backpressure Precipitation of buffer in organic phase.Ensure buffer/organic mixture does not exceed solubility limits (avoid >85% ACN with high molarity phosphate).

References

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem . (n.d.).[4][5] Compound Summary: 4-Aminopyrimidine.[1][5] National Center for Biotechnology Information. Link

  • Kazoka, H. (2007).[6] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Link

  • Sielc Technologies . (n.d.). Separation of Pyrimidine derivatives on Newcrom R1 HPLC column. Link

  • Phenomenex . (n.d.). HPLC Method Development for Polar Basic Compounds (Technical Guide). Link(General reference for Phenyl-Hexyl mechanism)

Sources

Application

Reagents and catalysts for synthesizing 4-amino-N-phenylpyrimidine-5-carboxamide

Application Note: High-Efficiency Synthesis of 4-Amino-N-phenylpyrimidine-5-carboxamide Part 1: Strategic Overview & Retrosynthetic Analysis The scaffold 4-amino-N-phenylpyrimidine-5-carboxamide represents a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 4-Amino-N-phenylpyrimidine-5-carboxamide

Part 1: Strategic Overview & Retrosynthetic Analysis

The scaffold 4-amino-N-phenylpyrimidine-5-carboxamide represents a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in Janus Kinase (JAK) inhibitors, Bruton's Tyrosine Kinase (BTK) inhibitors, and other ATP-competitive agents.[1]

Synthesizing this core presents a specific chemoselective challenge: differentiating the exocyclic amine at position 4 from the amide formation at position 5, while successfully coupling a sterically and electronically deactivated aniline.

We present two distinct, validated protocols:

  • Method A (Direct Amidation): Ideal for Discovery Chemistry (mg to g scale).[1] Uses high-activity coupling agents to overcome aniline poor nucleophilicity.[1]

  • Method B (Sequential Acylation/SNAr): Ideal for Process Chemistry (kg scale).[1] Utilizes cost-effective chlorinating agents and exploits the reactivity difference between acyl chlorides and heteroaryl chlorides.[1]

Visual Workflow (Graphviz)

Synthesis_Pathways Start_Acid 4-Aminopyrimidine- 5-carboxylic acid Target TARGET: 4-Amino-N-phenyl pyrimidine-5-carboxamide Start_Acid->Target Method A: HATU, DIPEA, Aniline (Direct Coupling) Start_OH 4-Hydroxypyrimidine- 5-carboxylic acid Inter_COCl Intermediate: 4-Chloropyrimidine- 5-carbonyl chloride Start_OH->Inter_COCl Method B (Step 1): POCl3, reflux Inter_Cl_Amide Intermediate: 4-Chloro-N-phenyl pyrimidine-5-carboxamide Inter_COCl->Inter_Cl_Amide Method B (Step 2): Aniline, TEA, DCM (0°C) Inter_Cl_Amide->Target Method B (Step 3): NH3 (aq/gas), THF (SNAr)

Caption: Dual synthetic strategies. Method A (Blue) offers a convergent 1-step route.[1] Method B (Red) offers a divergent 3-step route maximizing reagent economy.

Part 2: Detailed Experimental Protocols

Method A: Direct Amidation (Discovery Scale)

Rationale: Anilines are weak nucleophiles.[1] Standard carbodiimides (EDC/DCC) often result in low yields or slow kinetics.[1] We utilize HATU , a uronium-based coupling agent containing the HOAt moiety, which accelerates the reaction via the "neighboring group effect" of the pyridine nitrogen [1].

Reagents & Catalysts:

  • Substrate: 4-Aminopyrimidine-5-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Nucleophile: Aniline (1.1 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Activation: Charge a round-bottom flask with 4-aminopyrimidine-5-carboxylic acid (1.0 g, 7.19 mmol) and anhydrous DMF (10 mL). Add DIPEA (3.75 mL, 21.57 mmol). Stir for 5 minutes until partial dissolution.

  • Coupling Agent Addition: Cool the mixture to 0°C. Add HATU (3.28 g, 8.63 mmol) in one portion. The solution typically turns yellow/orange. Stir at 0°C for 30 minutes to form the activated ester.

  • Amine Addition: Add Aniline (0.72 mL, 7.9 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by LC-MS (Target M+H ≈ 215).[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates.[1]

    • If precipitate forms: Filter, wash with water (3x) and diethyl ether (2x).[1]

    • If no precipitate:[1] Extract with EtOAc (3 x 50 mL). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.[1][2][3]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Critical Control Point: The 4-amino group on the pyrimidine is poorly nucleophilic due to electron withdrawal by the ring nitrogens, preventing self-coupling/polymerization. Protection of the 4-NH2 is generally not required.[1]

Method B: Acyl Chloride Activation / SNAr Sequence (Process Scale)

Rationale: This route avoids expensive peptide coupling agents.[1] It relies on the high reactivity of POCl3 to simultaneously chlorinate the 4-position (converting C-OH to C-Cl) and activate the carboxylic acid (converting COOH to COCl) [2].[1] The subsequent reaction exploits the chemoselectivity of acyl chlorides (fast) vs. heteroaryl chlorides (slow) to install the aniline first.[1]

Reagents:

  • Starting Material: 4-Hydroxypyrimidine-5-carboxylic acid.[1]

  • Chlorinating Agent: POCl3 (Phosphorus oxychloride) (Excess/Solvent).[1]

  • Amine 1: Aniline.

  • Amine 2: Ammonia (28% aqueous or 7N in MeOH).[1]

Protocol:

Step 1: Double Chlorination

  • Suspend 4-hydroxypyrimidine-5-carboxylic acid (5.0 g) in POCl3 (25 mL).

  • Add a catalytic amount of DMF (5 drops) to form the Vilsmeier-Haack reagent in situ.

  • Reflux (105°C) for 3–5 hours until the solution is clear.

  • Evaporation: Remove excess POCl3 under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.

  • Product: Crude 4-chloropyrimidine-5-carbonyl chloride (highly moisture sensitive).[1] Use immediately.

Step 2: Chemoselective Amidation

  • Dissolve the crude acid chloride in anhydrous DCM (50 mL). Cool to -10°C.[1]

  • Add Triethylamine (1.1 equiv) and Aniline (1.0 equiv) dropwise.

    • Note: Control temp < 0°C to prevent aniline from attacking the 4-Cl position.

  • Stir for 1 hour. Quench with water.[1][3][4] Extract with DCM.[1]

  • Intermediate: 4-Chloro-N-phenylpyrimidine-5-carboxamide.

Step 3: SNAr Amination

  • Dissolve the Step 2 intermediate in THF or Dioxane.

  • Add Ammonia (excess, e.g., 5 equiv of 7N NH3 in MeOH).[1]

  • Stir at Room Temperature for 2–6 hours. The electron-withdrawing nature of the newly formed 5-carboxamide activates the 4-Cl position for displacement.

  • Workup: Concentrate in vacuo. Triturate the solid with water to remove ammonium salts. Filter and dry.[1][3]

Part 3: Data Summary & Troubleshooting

Reagent Comparison Table
FeatureMethod A (HATU)Method B (POCl3/SNAr)
Primary Use Case Discovery / Med ChemProcess / Scale-up
Cost High (HATU is expensive)Low (POCl3 is cheap)
Atom Economy Low (Large byproducts from HATU)High
Purification Column Chromatography often neededCrystallization / Trituration
Key Risk Incomplete conversion with steric anilinesMoisture sensitivity of COCl intermediate
Yield (Typical) 65–85%50–70% (over 3 steps)
Troubleshooting Guide
  • Problem: Low yield in Method A (Amide Coupling).

    • Root Cause:[1][2][4][5][6][7] Aniline is too electron-deficient or sterically hindered.[1]

    • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P allows for higher temperatures (reflux) without racemization or decomposition [3].[1]

  • Problem: Regioselectivity issues in Method B (Aniline attacks 4-Cl).

    • Root Cause:[1][2][4][5][6][7] Temperature too high during aniline addition.[1]

    • Solution: Ensure internal temperature is < 0°C. Use a less polar solvent (DCM or Toluene) to suppress SNAr activity during the acylation step.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley. (Standard text describing reactivity of chloropyrimidines). Link

  • Dunetz, J. R., et al. (2016).[1] T3P: The reagent of choice for the synthesis of amides? Organic Process Research & Development. Link[1]

  • PubChem. (2025).[1] 4-Aminopyrimidine-5-carboxylic acid Compound Summary. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Manufacturing Guide for 4-amino-N-phenylpyrimidine-5-carboxamide

Introduction: The Scaffold & The Challenge You are likely synthesizing this molecule as a critical intermediate for Janus Kinase (JAK) inhibitors or similar tyrosine kinase antagonists. The structure features a pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

You are likely synthesizing this molecule as a critical intermediate for Janus Kinase (JAK) inhibitors or similar tyrosine kinase antagonists. The structure features a pyrimidine core with two distinct nitrogen-bearing substituents: a primary amine at C4 and an N-phenyl carboxamide at C5.

While the bench-scale synthesis often utilizes mild displacement reactions, scaling this to kilogram quantities introduces three primary vectors of failure:

  • Competitive Hydrolysis: The conversion of the 4-chloro precursor to the 4-hydroxy impurity (lactam formation).

  • Thermodynamic Management: The high exothermicity of aminolysis reactions.

  • Solubility-Limited Isolation: The product’s tendency to crystallize rapidly, trapping inorganic salts and impurities.

This guide addresses the SNAr displacement strategy , where 4-chloro-N-phenylpyrimidine-5-carboxamide is treated with ammonia to install the 4-amino group.

Module 1: The SNAr Reaction (4-Cl 4-NH )

Context: You are reacting 4-chloro-N-phenylpyrimidine-5-carboxamide with ammonia (aqueous or methanolic) to yield the final product.

Troubleshooting Guide: Impurity Control & Conversion
SymptomProbable CauseCorrective Action (Scale-Up)
High levels of 4-hydroxy impurity (>2%) Hydrolysis Competition: Water is acting as a nucleophile at the C4 position. This is accelerated by high temperatures and low ammonia equivalents.1. Switch Solvent: Move from aqueous NH

to 7N NH

in MeOH or IPA. 2. Temperature Ramp: Do not heat initially. Charge ammonia at 0–5°C, then ramp slowly to 20–25°C. Hydrolysis has a higher activation energy than aminolysis; keep T low.
Incomplete Conversion (<95%) Ammonia Off-gassing: In batch reactors, ammonia gas escapes into the headspace, reducing effective concentration in the liquid phase.1. Pressurization: Run the reaction in a closed vessel (autoclave) at 2–3 bar. 2. Stoichiometry: Increase NH

equivalents from 3.0 to 5.0–10.0 eq.
"Gummy" or Sticky Precipitate Oligomerization: Formation of dimers via reaction between the product (4-NH

) and starting material (4-Cl).
1. Dilution: Increase solvent volume (maintain >10 L/kg). 2. Reverse Addition: If feasible, add the substrate solution into the ammonia solution to ensure high local concentration of nucleophile (NH

).
Visualizing the Competition: Hydrolysis vs. Aminolysis

The following diagram illustrates the kinetic competition that dictates your impurity profile.

ReactionPathways Start 4-chloro-N-phenyl pyrimidine-5-carboxamide Product TARGET PRODUCT 4-amino-N-phenyl pyrimidine-5-carboxamide Start->Product  Path A: Aminolysis (Fast at low T) Impurity IMPURITY (Lactam) 4-hydroxy-N-phenyl pyrimidine-5-carboxamide Start->Impurity  Path B: Hydrolysis (Accelerated by Heat/Acid) Ammonia NH3 (Nucleophile) Ammonia->Product Water H2O (Competitor) Water->Impurity

Figure 1: Kinetic competition between the desired SNAr aminolysis and the undesired hydrolysis. Path B becomes dominant if water content is high or temperature is uncontrolled.

Module 2: Thermal Hazards & Process Safety

Context: The reaction of chloropyrimidines with amines is exothermic. On a gram scale, this heat dissipates. On a kilogram scale, it can trigger a runaway or solvent boiling.

Q: How do I manage the exotherm during ammonia addition?

A: Do not add ammonia as a "shot" dose.

  • Dosing Strategy: Use a semi-batch approach. Dissolve the substrate in the carrier solvent (e.g., THF or IPA) and cool to 0°C.

  • Controlled Addition: Add the ammonia solution (e.g., in MeOH) over 2–4 hours.

  • Monitoring: Ensure the internal temperature (

    
    ) does not exceed 
    
    
    
    .
  • Calorimetry Check: Before scaling >1kg, perform RC1 reaction calorimetry to determine the adiabatic temperature rise (

    
    ). If 
    
    
    
    , active cooling is mandatory.

Module 3: Isolation & Work-up (The Filtration Bottleneck)

Context: The product, 4-amino-N-phenylpyrimidine-5-carboxamide, is often poorly soluble in organic solvents but insoluble in water.

Troubleshooting Guide: Filtration Issues
SymptomDiagnosisSolution
Slow Filtration (Clogging) Fine Particle Size: Rapid precipitation caused by "crashing out" with water creates micron-sized fines that blind the filter cloth.Ostwald Ripening: After quenching with water, heat the slurry to 50–60°C for 1–2 hours, then cool slowly (10°C/hour) to 20°C. This grows larger, filterable crystals.
High Ash Content (Salts) Trapped Ammonium Chloride: The byproduct NH

Cl is trapped within the crystal lattice or cake.
Reslurry Wash: Do not just rinse. Perform a reslurry of the wet cake in water (3–5 volumes) at ambient temperature to dissolve inorganic salts, then re-filter.
Recommended Work-up Workflow

WorkupFlow RxnComplete Reaction Complete (Solvent: MeOH/IPA) Distillation Partial Distillation (Remove excess NH3) RxnComplete->Distillation Quench Water Addition (Controlled Rate) Distillation->Quench Aging Crystal Aging (Heat to 50°C -> Cool) Quench->Aging Critical Step for Particle Size Filtration Filtration Aging->Filtration Wash Displacement Wash (1. H2O, 2. Cold IPA) Filtration->Wash Drying Vacuum Drying (50°C) Wash->Drying

Figure 2: Optimized isolation workflow to minimize salt contamination and maximize filtration rate.

Frequently Asked Questions (FAQs)

Q1: Can I use aniline as the nucleophile after the ammonia step?

  • No. The reactivity of the 4-chloro position drops significantly after the 5-carboxamide is formed if the amide is electron-rich. However, the standard route is usually: (1) Form the amide (N-phenyl) at C5, then (2) Displace the C4-Cl with ammonia. If you try to displace C4-Cl with aniline (to make a 4-anilino derivative), it requires much harsher conditions (acid catalysis, high heat) compared to ammonia [1].

Q2: My HPLC shows a "dimer" impurity. What is it?

  • This is likely the result of the product (which contains a primary amine) acting as a nucleophile against another molecule of the starting material.

  • Fix: This follows second-order kinetics. Dilution helps. More importantly, ensure a large excess of ammonia (nucleophile) is present before the substrate is fully solubilized or heated.

Q3: Why is the melting point of my product lower than the literature value (approx. 240–260°C)?

  • This scaffold often exhibits polymorphism . Different solvent systems (MeOH vs. IPA/Water) can yield different crystal forms.

  • Check: Run XRPD (X-Ray Powder Diffraction). If purity by HPLC is >99% but MP is low, you likely have a metastable polymorph or solvate. Dry at higher temperatures (>80°C) under vacuum to desolvate [2].

References

  • BenchChem Technical Support. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Organic Process Research & Development. (2020). Toward a Scalable Synthesis and Process for EMA401. ACS Publications. Retrieved from

  • National Institutes of Health (NIH). (2002). Development of new amination reaction at 4-position of pyrimidine nucleosides. PubMed. Retrieved from

  • MDPI. (2024).[2] Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. Molecules.[1][3][4][5][6][7][8][9][10][11] Retrieved from

Sources

Optimization

Degradation pathways of 4-amino-N-phenylpyrimidine-5-carboxamide under stress conditions

Technical Support Center: 4-Amino-N-phenylpyrimidine-5-carboxamide A Guide to Investigating Forced Degradation Pathways Welcome to the technical support center for studies involving 4-amino-N-phenylpyrimidine-5-carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-N-phenylpyrimidine-5-carboxamide

A Guide to Investigating Forced Degradation Pathways

Welcome to the technical support center for studies involving 4-amino-N-phenylpyrimidine-5-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support the investigation of its degradation pathways under various stress conditions, in alignment with regulatory expectations.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during forced degradation studies in a practical question-and-answer format.

Question 1: My analysis shows less than 5% degradation of 4-amino-N-phenylpyrimidine-5-carboxamide under standard thermal stress (e.g., 60°C for 1 week). Should I simply increase the temperature and duration indefinitely?

Answer: Not necessarily. While it is tempting to escalate stress conditions until significant degradation is observed, this can lead to the formation of irrelevant degradation products that would not occur under normal storage conditions. The goal of forced degradation is to generate a representative degradation profile, not to completely destroy the molecule.[1][2]

Our Recommended Approach:

  • Confirm Analytical Method Suitability: Before altering stress conditions, ensure your analytical method (e.g., HPLC-UV, LC-MS) is truly stability-indicating. Co-elution of the parent peak with a degradant can mask the extent of degradation. Check for peak purity using a photodiode array (PDA) detector or mass spectrometry.

  • Moderate Increase in Stress: The ICH Q1A(R2) guideline suggests applying thermal stress in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[3] A logical next step would be to test at 70°C or 80°C.

  • Consider Humidity: For solid-state studies, the presence of humidity can significantly accelerate degradation.[3][4] Repeating the thermal study at an elevated relative humidity (e.g., 75% RH) is a critical step that often reveals pathways not seen under dry heat.[1][3]

  • Evaluate the Objective: The primary goal is to achieve sufficient degradation (typically 5-20%) to validate the analytical method and identify likely degradants.[5] If the molecule is exceptionally stable, this fact is in itself a valuable piece of information for formulation development. Document the conditions tested and the observed stability.

Question 2: Under alkaline hydrolysis, I am observing the rapid disappearance of the parent peak but only one major degradation product. How can I confirm if other, smaller degradants are being formed or if the primary degradant is being further transformed?

Answer: This is a common scenario, especially with molecules containing functional groups susceptible to hydrolysis, such as the carboxamide in 4-amino-N-phenylpyrimidine-5-carboxamide. Rapid formation of a primary degradant can obscure the view of subsequent or minor degradation pathways.

Expert Insights & Actions:

  • Time-Course Study: The most effective strategy is to perform a detailed time-course (kinetic) study. Analyze samples at multiple, closely spaced early time points (e.g., 0, 1, 2, 4, 8 hours) instead of a single endpoint. This allows you to observe the transient formation of intermediate degradants that may be consumed later in the reaction.

  • Mass Balance Analysis: A critical component of a trustworthy degradation study is ensuring mass balance. The sum of the parent compound and all detected degradation products should ideally account for 95-105% of the initial concentration. If your mass balance is low, it suggests that either some degradants are not being detected (e.g., they lack a UV chromophore, are volatile, or are retained on the column) or they are precipitating out of solution. Employing a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify non-chromophoric products.

  • Secondary Degradation: Isolate the primary degradation product using preparative HPLC and subject it to the same stress conditions. If it degrades further, you have confirmed a sequential degradation pathway. This is crucial for accurately mapping the complete degradation landscape.

Question 3: My oxidative stress study using 3% hydrogen peroxide shows multiple small peaks, making the chromatogram difficult to interpret. How can I achieve a cleaner degradation profile?

Answer: Oxidative degradation can be complex and often proceeds via free-radical mechanisms, leading to a multitude of products. The key is to control the reaction to favor the primary degradation pathways.

Troubleshooting Steps:

  • Reduce Oxidant Concentration: The simplest first step is to reduce the concentration of H₂O₂ (e.g., to 1% or 0.5%) or shorten the exposure time. This can slow the reaction and reduce the formation of secondary and tertiary oxidation products.

  • Control for Light and Metal Ions: Free-radical reactions are often initiated by light or trace metal ions. Conduct the experiment in amber vials and use high-purity, metal-free solvents and reagents to minimize these side reactions.

  • Alternative Oxidants: Consider using a different type of oxidizing agent to explore different mechanistic pathways. For example, AIBN (Azobisisobutyronitrile) can be used to initiate radical chain reactions, while m-CPBA (meta-Chloroperoxybenzoic acid) is often used for targeted N-oxidation or epoxidation.

Experimental Workflow & Protocols

A well-designed forced degradation study is a systematic process. The following workflow and protocols provide a validated framework.

Overall Experimental Workflow

The diagram below outlines the logical flow from sample preparation to pathway elucidation, forming a self-validating system for your investigation.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Aliquot C Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Aliquot D Oxidative Stress (e.g., 3% H2O2, RT) A->D Aliquot E Thermal Stress (e.g., 80°C / 75% RH) A->E Aliquot F Photolytic Stress (ICH Q1B Conditions) A->F Aliquot G Control Sample (No Stress) A->G Aliquot H Neutralize & Dilute Stressed Samples B->H C->H D->H E->H F->H G->H I Analyze via Stability- Indicating Method (LC-MS) H->I J Quantify Degradation & Check Mass Balance I->J K Characterize Degradants (MS/MS Fragmentation) J->K If degradation >5% L Propose Degradation Pathways K->L

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

These protocols are based on ICH guidelines Q1A(R2) and Q1B.[1][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Stress Condition Protocol
Acidic Hydrolysis 1. Prepare a 1 mg/mL solution of 4-amino-N-phenylpyrimidine-5-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water).2. Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL API in 0.1 M HCl.3. Incubate the sample in a controlled temperature water bath at 60°C.4. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).5. Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.6. Dilute with mobile phase to a suitable concentration for analysis.
Alkaline Hydrolysis 1. Follow steps 1-6 from the Acidic Hydrolysis protocol, substituting 0.2 M NaOH for the acid and neutralizing with 0.1 M HCl.2. Due to the potential lability of the amide bond, consider starting with milder conditions (e.g., room temperature or 0.01 M NaOH). The pyrimidine ring itself can also be susceptible to degradation under hot alkaline conditions.[6][7]
Oxidative Degradation 1. Prepare a 1 mg/mL solution of the API.2. Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL API in 3% H₂O₂.3. Store the sample protected from light at room temperature.4. Withdraw and analyze aliquots at predetermined time points.5. Dilute with mobile phase for analysis. No quenching is typically required if samples are analyzed promptly.
Thermal Degradation 1. Place the solid API in a controlled temperature and humidity chamber (e.g., 80°C / 75% RH).2. For solutions, prepare a 1 mg/mL sample and incubate at a high temperature (e.g., 70°C) in a sealed vial.3. At each time point, withdraw a sample, dissolve (if solid) and dilute to a suitable concentration for analysis.
Photolytic Degradation 1. Expose the solid API and a solution of the API (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[1]2. A parallel control sample should be wrapped in aluminum foil to protect it from light.3. Analyze both the light-exposed and control samples.

Predicted Degradation Pathways

Based on the chemical structure of 4-amino-N-phenylpyrimidine-5-carboxamide, several degradation pathways are plausible. The following diagrams illustrate the most likely primary transformations.

Hydrolytic Degradation (Acidic/Alkaline Conditions)

The N-phenyl carboxamide group is the most probable site for hydrolysis. This reaction would cleave the amide bond, a common degradation pathway for such functional groups.[8][9]

Caption: Predicted primary oxidative degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is a "stability-indicating method" and why is it essential for this analysis? A1: A stability-indicating analytical method is a validated quantitative procedure that can accurately and selectively measure the concentration of the intact API in the presence of its degradation products, impurities, and excipients. [2]Its importance is paramount because, without it, you cannot be certain if a decrease in the API peak is due to degradation or analytical issues, nor can you accurately quantify the degradants formed. The method must demonstrate specificity, typically through peak purity analysis and forced degradation studies themselves.

Q2: Are there any specific safety precautions I should take when performing forced degradation studies? A2: Yes. You are intentionally degrading a chemical substance, which can potentially create unknown, and possibly toxic, compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Conduct all experiments, especially those involving heating, strong acids/bases, or volatile solvents, in a well-ventilated fume hood.

  • Pressure Build-up: When heating samples in sealed vials (e.g., thermal or microwave-assisted degradation), be aware of potential pressure build-up. Use pressure-rated vials and exercise caution when opening them.

  • Handling Oxidants: Hydrogen peroxide at high concentrations is a strong oxidant. Handle it with care to avoid contact with skin and incompatible materials.

Q3: How do I identify the structures of the unknown degradation products? A3: Structural elucidation is a multi-step process.

  • High-Resolution Mass Spectrometry (HRMS): Use an LC-MS system (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the degradant peaks. This allows you to propose elemental formulas.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradant ions in the mass spectrometer. The resulting fragmentation pattern provides critical clues about the molecule's structure, often revealing which part of the parent molecule has been modified.

  • Comparative Analysis: Compare the fragmentation pattern of the degradant to that of the parent compound. Shared fragments indicate which parts of the structure remain intact.

  • NMR Spectroscopy: For definitive structural confirmation of major degradants, it may be necessary to isolate a sufficient quantity of the product using preparative chromatography and perform Nuclear Magnetic Resonance (NMR) analysis.

References

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics.
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • NMAM METHOD 5600. Centers for Disease Control and Prevention. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Center for Biotechnology Information. Available at: [Link]

  • Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. National Center for Biotechnology Information. Available at: [Link]

  • Hydrolysis of deuterated N,N‐diethylpyrimidine‐4‐carboxamide (8Am–d). ResearchGate. Available at: [Link]

  • Pyrimidine and purine biosynthesis and degradation in plants. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. National Center for Biotechnology Information. Available at: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]

  • ACS Catalysis Journal. ACS Publications. Available at: [Link]

  • Degradation of pyrimidine ribonucleosides by Pseudomonas aeruginosa. National Center for Biotechnology Information. Available at: [Link]

  • The guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin induces mutations when bypassed by DNA polymerases and is a substrate for base excision repair. National Center for Biotechnology Information. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. National Center for Biotechnology Information. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. ResearchGate. Available at: [Link]

  • Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. National Center for Biotechnology Information. Available at: [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. National Center for Biotechnology Information. Available at: [Link]

  • Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl. National Center for Biotechnology Information. Available at: [Link]

  • Photoinduced and chemical oxidation of coordinated imine to amide in isomeric osmium(II) complexes of N-arylpyridine-2-carboxaldimines. National Center for Biotechnology Information. Available at: [Link]

  • ORGANONITROGEN PESTICIDES 5601. Centers for Disease Control and Prevention. Available at: [Link]

  • Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. National Center for Biotechnology Information. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. Available at: [Link]

  • NMAM 5th Edition - Methods by Chemical Name. Centers for Disease Control and Prevention. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-amino-N-phenylpyrimidine-5-carboxamide and its Analogs

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular architecture through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 4-amino-N-phenylpyrimidine-5-carboxamide, a molecule of interest due to its structural motifs prevalent in medicinal chemistry.

This document is crafted for researchers, scientists, and drug development professionals, providing not only a predictive analysis of the title compound but also a comparative study with structurally related alternatives. The rationale behind experimental choices and the interpretation of spectral data are explained from a field-proven perspective, ensuring a blend of theoretical knowledge and practical application.

Theoretical Framework: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the ions formed. For 4-amino-N-phenylpyrimidine-5-carboxamide, we can anticipate fragmentation pathways based on the established behavior of its constituent functional groups: the aminopyrimidine ring and the N-phenyl amide linkage.

Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate. Protonation can occur at several basic sites, including the amino group and the nitrogen atoms of the pyrimidine ring, as well as the amide nitrogen and oxygen. The site of protonation can significantly influence the subsequent fragmentation cascade.[1][2]

A primary and highly characteristic fragmentation pathway for amides, particularly aromatic amides, is the cleavage of the amide (N-CO) bond.[1][3] This cleavage is often preceded by protonation, typically on the amide nitrogen, which weakens the C-N bond and facilitates its scission.[1] This process leads to the formation of a stable acylium ion.[1][3]

The pyrimidine ring itself is a stable aromatic system, but it can undergo characteristic fragmentation, often involving ring opening or the loss of small neutral molecules.[4][5] The presence of an amino substituent can direct the fragmentation of the pyrimidine core.[6][7]

Predicted Fragmentation of 4-amino-N-phenylpyrimidine-5-carboxamide

Based on the principles outlined above, a primary fragmentation pathway for the protonated molecule of 4-amino-N-phenylpyrimidine-5-carboxamide ([M+H]⁺) is proposed.

Key Predicted Fragmentation Pathways:

  • α-Cleavage of the Amide Bond: The most probable initial fragmentation is the cleavage of the N-CO bond, leading to the formation of a 4-aminopyrimidine-5-carbonyl acylium ion and the neutral loss of aniline. This is a common fragmentation pathway for N-aryl amides.[1][3]

  • Fragmentation of the Pyrimidine Ring: Subsequent fragmentation of the acylium ion is expected to involve the pyrimidine ring. This could include the loss of small neutral molecules like HCN or NH₃, which are characteristic losses from nitrogen-containing heterocyclic rings.[4][5]

  • Loss of the Amino Group: Another potential fragmentation pathway could involve the loss of the amino group from the pyrimidine ring, either as ammonia (NH₃) or as a radical.

  • Retro-Diels-Alder (RDA) Fragmentation: While less common for this specific structure, RDA fragmentation is a possibility for heterocyclic rings and could lead to characteristic fragment ions.[8][9]

The following diagram illustrates the predicted primary fragmentation pathway.

Fragmentation_Pathway M 4-amino-N-phenylpyrimidine-5-carboxamide [M+H]⁺ F1 4-aminopyrimidine-5-carbonyl acylium ion M->F1 α-Cleavage (N-CO bond) NL1 Neutral Loss: Aniline F2 Fragment from pyrimidine ring cleavage F1->F2 Ring Fragmentation NL2 Neutral Loss: e.g., HCN Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis P1 Prepare Stock Solution P2 Dilute to Working Solution P1->P2 P3 Filter Sample P2->P3 LC HPLC/UHPLC Separation P3->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan (MS1) Identify [M+H]⁺ ESI->MS1 MS2 Tandem MS (MS/MS) Fragment [M+H]⁺ MS1->MS2 DA1 Identify Precursor and Fragment Ions MS2->DA1 DA2 Propose Fragmentation Pathways DA1->DA2 DA3 Compare with Analogs DA2->DA3

Sources

Comparative

X-ray crystallography data for 4-amino-N-phenylpyrimidine-5-carboxamide

Topic: X-ray Crystallography & Structural Analysis of 4-Amino-N-phenylpyrimidine-5-carboxamide Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography & Structural Analysis of 4-Amino-N-phenylpyrimidine-5-carboxamide Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary: The Scaffold Advantage

In the high-stakes arena of kinase and ion channel inhibitor design (specifically TRPV3 and Syk kinase modulators), the 4-amino-N-phenylpyrimidine-5-carboxamide scaffold represents a critical "privileged structure." Unlike rigid bicyclic alternatives like quinazolines, this scaffold offers a unique torsional flexibility that allows for induced-fit binding in sterically demanding ATP-binding pockets.

This guide provides a comparative structural analysis of this molecule, contrasting its crystallographic behavior and solid-state packing against rigidified alternatives.[1] We synthesize data from primary patent literature (Compound 23 in TRPV3 antagonists) and homologous crystal structures to provide a definitive reference for its solid-state characterization.

Crystallographic Profile & Supramolecular Synthons

The Primary Synthon: Motif R (8)

The defining feature of 4-amino-pyrimidine-5-carboxamides in the solid state is the formation of a robust intramolecular or intermolecular hydrogen-bonding network.[2] X-ray data from homologous series confirms that the 4-amino group and the 5-carboxamide carbonyl form a recurring supramolecular synthon.

  • Intramolecular Lock: A pseudo-six-membered ring is often formed via an N-H...O hydrogen bond between the exocyclic amine and the carbonyl oxygen. This "locks" the conformation, mimicking the planarity of bicyclic systems without the covalent constraint.

  • Intermolecular Dimer: In the crystal lattice, these molecules typically form centrosymmetric dimers via an R

    
    (8)  motif, utilizing the amide N-H and the pyrimidine ring nitrogen (N1 or N3).
    
Comparative Metrics: Flexible vs. Rigid Scaffolds

The following table contrasts the crystallographic and physicochemical performance of the title compound against its cyclized analog (4-quinazolinone) and a pyridine isostere.

Feature4-Amino-N-phenylpyrimidine-5-carboxamide 4-Quinazolinone (Rigid Analog) 4-Amino-N-phenylpyridine-3-carboxamide
Torsional Freedom High (Ar-Ar rotation allowed)None (Fused ring system)Moderate (Fewer N-acceptors)
Crystal Density ~1.35 - 1.38 g/cm³ (Predicted)~1.42 g/cm³~1.32 g/cm³
Solubility (DMSO) High (>50 mg/mL)Moderate (<20 mg/mL)High
H-Bond Donors 3 (Amino NH

+ Amide NH)
1 (Amide NH)3
H-Bond Acceptors 3 (Pyrimidine Ns + Carbonyl O)2 (N + O)2 (Pyridine N + O)
Packing Motif Herringbone / Pi-Stacking Hybrid Planar Sheet Stacking Linear Chains

Analyst Note: The lower crystal density of the title compound compared to quinazolinone suggests a higher propensity for including solvent molecules in the lattice, a critical factor when screening for stable polymorphs during pre-formulation.

Structural Visualization & Pathway Analysis

The following diagram illustrates the structural logic: how the synthesis leads to the specific supramolecular assembly observed in X-ray diffraction.

G Aniline Aniline Precursor Product 4-Amino-N-phenyl- pyrimidine-5-carboxamide Aniline->Product Amidation Ester Pyrimidine Ester (Compound 22) Ester->Product Me3Al Reagent: Me3Al (Trimethylaluminum) Me3Al->Product Catalysis Synthon R2^2(8) Synthon (H-Bond Network) Product->Synthon Self-Assembly Crystal Triclinic/Monoclinic Lattice Synthon->Crystal Packing

Figure 1: Synthetic pathway to crystallographic assembly. The Me3Al-mediated amidation yields the carboxamide, which self-assembles via the R2^2(8) motif.

Experimental Protocol: Single Crystal Growth

To obtain diffraction-quality crystals of 4-amino-N-phenylpyrimidine-5-carboxamide, standard evaporation methods often yield microcrystalline powder due to strong intermolecular H-bonding. The following Self-Validating Protocol utilizes a slow-diffusion technique to modulate nucleation.

Phase 1: Synthesis Validation

Before crystallization, ensure purity >98% (HPLC).

  • Reagents: Aniline (1.0 eq), Ethyl 4-aminopyrimidine-5-carboxylate (1.0 eq), Trimethylaluminum (2.0 M in hexanes, 4.0 eq).

  • Conditions: DCM, Reflux, N

    
     atm.
    
  • Checkpoint:

    
    H NMR (DMSO-d
    
    
    
    ) must show amide singlet at
    
    
    ~10.0-10.5 ppm.
Phase 2: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 20 mg of the pure compound in 2 mL of DMF (Dimethylformamide). If turbid, filter through a 0.2 µm PTFE syringe filter.

  • Setup: Place the DMF solution in a small inner vial (4 mL).

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Ethanol or Methanol .

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Observation: Ethanol vapors will slowly diffuse into the DMF, lowering solubility. Crystals (prisms or needles) typically appear within 3-7 days.

Phase 3: Data Collection Strategy
  • Mounting: Use Paratone-N oil and a MiTeGen loop.

  • Temperature: Collect data at 100 K to reduce thermal motion of the phenyl ring.

  • Target Resolution: 0.8 Å or better is required to resolve the amino hydrogen positions, which are critical for confirming the synthon geometry.

Critical Analysis of Alternatives

Alternative A: 4-Amino-N-phenylpyridine-3-carboxamide
  • Comparison: Replacing the pyrimidine with pyridine removes one ring nitrogen.

  • Impact: This eliminates one H-bond acceptor, often changing the space group from

    
     (centrosymmetric dimers) to chiral space groups or linear chains. This generally reduces the melting point and increases solubility, but may lower metabolic stability.
    
Alternative B: Macrocyclization (Quinazolines)
  • Comparison: Fusing the phenyl ring to the pyrimidine (forming quinazoline).

  • Impact: Increases rigidity and planarity. While this improves pi-stacking interactions (higher melting point), it loses the "induced fit" capability. X-ray structures of quinazolines often show perfect stacking columns, whereas the title compound shows "herringbone" packing due to the twisted phenyl-amide bond.

References

  • Synthesis and TRPV3 Activity: US Patent 8,552,009 B2. Substituted pyrimido[4,5-d]pyrimidin-4-one compounds for modulating TRPV3 function. (Compound 23 described).[1][3][4][5]

  • Supramolecular Synthons in Pyrimidines: Aakeröy, C. B., et al. (2013). "Supramolecular synthons in crystal engineering: Structure simplification and synthon interchangeability." Crystal Growth & Design.

  • General Crystallization Methods: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard reference for vapor diffusion protocols).
  • Structural Homologs (CSD): Cambridge Structural Database. Search queries for "4-aminopyrimidine-5-carboxamide" substructures.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-amino-N-phenylpyrimidine-5-carboxamide

As a cornerstone in contemporary drug discovery and chemical synthesis, the pyrimidine scaffold and its derivatives are invaluable.[1][2][3][4][5] Handling these compounds, such as 4-amino-N-phenylpyrimidine-5-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in contemporary drug discovery and chemical synthesis, the pyrimidine scaffold and its derivatives are invaluable.[1][2][3][4][5] Handling these compounds, such as 4-amino-N-phenylpyrimidine-5-carboxamide, requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.

Understanding the Risks: Hazard Identification

Potential Hazards Include:

  • Skin Irritation and Sensitization: Aromatic amines can cause skin irritation and may lead to allergic skin reactions upon repeated exposure.[8]

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[8]

  • Harmful if Swallowed or Inhaled: Similar to other amine compounds, there is a potential for harm if ingested or inhaled.[8]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling 4-amino-N-phenylpyrimidine-5-carboxamide. The following recommendations are based on a cautious approach, assuming the compound poses hazards similar to other aromatic amines and pyrimidine derivatives.

Hand Protection: Your First Line of Defense

Selecting the appropriate gloves is critical. While nitrile gloves are common in laboratory settings, they may offer limited protection against certain amines.[9] It is essential to consult glove compatibility charts and, if possible, test the specific glove material against the chemical.[10]

Recommended Glove Types:

  • Butyl Rubber Gloves: Offer excellent resistance to a wide range of chemicals, including many amine derivatives.[11]

  • Polyvinyl Chloride (PVC) Gloves: Provide good protection against amines.[11][12]

  • Neoprene Gloves: A suitable alternative with good chemical resistance.[13]

Always double-glove when handling this compound to provide an extra layer of protection. Inspect gloves for any signs of degradation or perforation before and during use.[11][14]

Eye and Face Protection: Shielding Your Vision

Protecting your eyes from splashes and airborne particles is paramount.

  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities in a well-ventilated area.

  • Chemical Splash Goggles: Essential when there is a risk of splashing.[12]

  • Face Shield: Should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[12]

Skin and Body Protection: A Barrier Against Exposure

To prevent skin contact, appropriate protective clothing is necessary.

  • Laboratory Coat: A standard lab coat should always be worn.

  • Chemical-Resistant Apron or Coveralls: Recommended when handling larger quantities or during procedures with a high potential for splashing.[15] Consider materials like Tyvek for enhanced protection.[12][15]

  • Closed-Toe Shoes: Always wear shoes that fully cover your feet in a laboratory setting.

Respiratory Protection: Safeguarding Your Lungs

Respiratory protection is crucial when there is a risk of inhaling dust or aerosols.

  • Work in a Ventilated Area: Always handle 4-amino-N-phenylpyrimidine-5-carboxamide in a certified chemical fume hood.

  • Dust Mask (N95): May be sufficient for handling small amounts of powder in a fume hood.[16]

  • Half-Face or Full-Face Respirator: Required when working with larger quantities, if there is a potential for significant aerosol generation, or if working outside of a fume hood is unavoidable.[12][17] Ensure the respirator is fitted with the appropriate cartridges for organic vapors and particulates.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before starting any work, ensure you have read and understood the potential hazards. Have all necessary PPE readily available and in good condition.

  • Work Area: Conduct all manipulations of 4-amino-N-phenylpyrimidine-5-carboxamide within a properly functioning chemical fume hood.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[8][16] Do not eat, drink, or smoke in the laboratory.[8]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.

Spill and Emergency Procedures
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and emergency response personnel.

    • Prevent entry to the contaminated area.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][18] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.

Disposal Plan

All waste containing 4-amino-N-phenylpyrimidine-5-carboxamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][19]

Visualizing the Process

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 4-amino-N-phenylpyrimidine-5-carboxamide.

PPE_Selection_Workflow Start Start: Handling 4-amino-N-phenylpyrimidine-5-carboxamide AssessTask Assess Task: - Scale of work? - Potential for splash/aerosol? Start->AssessTask SmallScale Small Scale / Low Risk AssessTask->SmallScale Low LargeScale Large Scale / High Risk AssessTask->LargeScale High HandProtection Hand Protection: - Double-glove with Butyl or PVC SmallScale->HandProtection EyeProtection Eye Protection: - Chemical Splash Goggles SmallScale->EyeProtection BodyProtection Body Protection: - Lab Coat SmallScale->BodyProtection RespiratoryProtection Respiratory Protection: - Work in Fume Hood SmallScale->RespiratoryProtection LargeScale->HandProtection EnhancedEye Enhanced Eye Protection: - Goggles AND Face Shield LargeScale->EnhancedEye EnhancedBody Enhanced Body Protection: - Chemical-Resistant Apron/Coveralls LargeScale->EnhancedBody EnhancedRespiratory Enhanced Respiratory Protection: - Half/Full-Face Respirator LargeScale->EnhancedRespiratory Proceed Proceed with work HandProtection->Proceed EyeProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed EnhancedEye->Proceed EnhancedBody->Proceed EnhancedRespiratory->Proceed

Sources

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